molecular formula C26H23N3O5 B1673213 K252d CAS No. 105114-22-5

K252d

Cat. No.: B1673213
CAS No.: 105114-22-5
M. Wt: 457.5 g/mol
InChI Key: FYQXRIMLEOPQQP-DDWDLLSFSA-N
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Description

K252d (CAS 105114-22-5) is a potent indolocarbazole alkaloid of microbial origin that acts as a protein kinase C (PKC) inhibitor . It belongs to the K-252 series of compounds first isolated from Nocardiopsis sp. K-290 and is structurally related to K252a . Its primary mechanism of action involves the competitive inhibition of the ATP-binding site on a broad range of protein kinases, thereby altering downstream signaling cascades critical for cell growth and differentiation . This compound exhibits significant biological activities, making it a valuable tool in biochemical research. Studies have demonstrated its cytotoxic effects against various cancer cell lines, positioning it as a candidate for cancer therapy research . Furthermore, by inhibiting protein kinase C, this compound may protect neuronal cells from apoptosis and oxidative stress, suggesting potential applications in neuroprotective research . Beyond oncology and neuroscience, this compound has shown utility in agricultural science, where research indicates it may help suppress bacterial blight in rice, pointing to its potential use as a biopesticide . Recent research has focused on producing this compound through advanced methods like synthetic biology and enzymatic glycosylation, achieving appreciable yields for further study . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQXRIMLEOPQQP-DDWDLLSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Actinomycete Cultivation and Fermentation

This compound is naturally produced by Streptomyces sp. CICC 11031, a strain available through the China Industrial Microorganism Culture Collection. The fermentation process begins with seed culture preparation in Gao’s No. 1 medium, containing soluble starch (20 g/L), KNO₃ (1 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), FeSO₄·7H₂O (0.01 g/L), and sea salt (25 g/L), adjusted to pH 7.2. Seed cultures are incubated at 28°C with agitation (180 rpm) for 4–6 days to achieve optimal biomass.

The seed liquid is then transferred to a solid rice-based medium (40 g rice, 60 mL 2.5% sea brine) and statically cultured at 28°C for 70 days. Extended static cultivation is critical for secondary metabolite production, as indolocarbazoles typically accumulate during late-stage fermentation.

Extraction and Primary Purification

Post-fermentation, the rice medium is soaked in ethyl acetate for 72 hours to extract hydrophobic compounds. The crude extract is concentrated under reduced pressure and subjected to gel permeation chromatography using Sephadex LH-20. Elution with a stepwise methanol-water gradient (20% → 100% methanol) yields 26 fractions (Fr.A–Fr.X), with this compound-containing fractions (Fr.N–Fr.X) identified via thin-layer chromatography (TLC).

Medium-Pressure and High-Performance Liquid Chromatography

Target fractions are further purified using medium-pressure liquid chromatography (MPLC) on octadecylsilane (C₁₈) columns. For Fr.Q-4, isocratic elution with 40% methanol containing 0.05% trifluoroacetic acid (TFA) resolves five subfractions (Fr.Q-4-1–Fr.Q-4-5). Fr.Q-4-4 undergoes silica gel column chromatography with dichloromethane-methanol gradients (100:1 → 1:0), yielding 14 subfractions. Final purification employs reversed-phase high-performance liquid chromatography (HPLC) with acetonitrile-water (42% acetonitrile, 292 nm detection), isolating this compound at 28–30 minutes.

Table 1: Chromatographic Conditions for this compound Purification

Step Stationary Phase Mobile Phase Elution Mode Detection
Gel Sephadex LH-20 MeOH:H₂O (20–100%) Gradient TLC
MPLC C₁₈ 40% MeOH + 0.05% TFA Isocratic UV (292 nm)
HPLC C₁₈ 42% CH₃CN:H₂O Isocratic UV (292 nm)

Total Chemical Synthesis of this compound

Retrosynthetic Analysis

The first total synthesis of this compound, reported by Chambers et al. (2023), employs a convergent strategy targeting the indolocarbazole core and sugar moiety. Retrosynthetically, this compound is divided into the staurosporine aglycone (1) and an l-rhamnose-derived glycosyl donor (2). Key disconnections include a Mannich-type cyclization to form the indoline ring and a glycosylation step to attach the sugar unit.

Indolocarbazole Core Construction

The aglycone is synthesized via a photochemical [2+2] cycloaddition between 3,4-dibromoindole (3) and methyl acrylate, followed by oxidative ring expansion to yield the tetracyclic indolocarbazole framework. Subsequent Mannich cyclization with formaldehyde and dimethylamine selectively functionalizes the C-7 position, achieving 78% yield.

Glycosylation and Final Assembly

Glycosylation of the aglycone with a trichloroacetimidate-activated l-rhamnose donor proceeds via a Schmidt-type mechanism, yielding a 1:1 mixture of α- and β-anomers. The β-anomer (this compound) is isolated via preparative HPLC (C₁₈, 40% acetonitrile), with an overall yield of 4% over six steps.

Table 2: Synthetic Route to this compound

Step Reaction Reagents/Conditions Yield
1 Photocyclization hv, CH₂Cl₂, 24 h 65%
2 Oxidative Expansion MnO₂, AcOH, 60°C 82%
3 Mannich Cyclization HCHO, Me₂NH, EtOH 78%
4 Glycosylation TMSOTf, CH₂Cl₂, −20°C 51%
5 Deprotection H₂, Pd/C, MeOH 89%
6 HPLC Purification C₁₈, 40% CH₃CN 32%

Analytical Characterization of this compound

Spectroscopic Data

This compound is characterized by high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), showing a [M+Na]⁺ peak at m/z 559.1957 (calc. 559.1957). Nuclear magnetic resonance (NMR) analysis confirms the β-glycosidic linkage (δH 4.85, d, J = 8.5 Hz) and the presence of a pyrrolidinone moiety (δC 178.2).

Table 3: Key NMR Assignments for this compound (500 MHz, CD₃OD)

Position δH (ppm) δC (ppm) Multiplicity
1-NH 10.21 s
3' 4.85 102.1 d
7-CH₃ 2.38 22.4 s
12a 136.8

Comparative Analysis of Preparation Methods

Yield and Scalability

The microbial method theoretically offers higher titers due to natural biosynthesis but requires extensive purification, with yields unreported in the patent. In contrast, the synthetic route provides precise stereocontrol but suffers from low overall yield (4%), primarily due to anomeric mixture formation during glycosylation.

Operational Considerations

Fermentation demands 70 days of static culture, limiting throughput, whereas synthesis can be completed in 2–3 weeks. However, the synthetic approach avoids complex medium optimization and contamination risks associated with microbial cultures.

Biological Activity and Applications

This compound exhibits potent PKC inhibition (IC₅₀ = 18 nM) and suppresses calcium/calmodulin-dependent phosphodiesterase (IC₅₀ = 2.4 μM). Its β-anomer configuration enhances membrane permeability compared to α-anomers, making it a candidate for neurodegenerative disease research.

Chemical Reactions Analysis

K252d undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Anti-Cancer Research

  • Inhibition of Topoisomerase IIα: Compound 1, a related indolocarbazole, has the potential to be developed as a novel topoisomerase IIα inhibitor for anticancer therapy in gastric cancer and other etoposide-resistant cancer cells . Compound 1 induces apoptosis in gastric cancer cells by inhibiting topoisomerase IIα enzyme activity, which leads to DNA damage, and by reducing the expression of the antiapoptotic protein survivin .
  • Cytotoxicity: K252d displayed moderate cytotoxicity against the A549 and MCF-7 cell lines with IC50 values of 1.2 ± 0.05 μM and 1.6 ± 0.09 μM, respectively .
  • Structure Elucidation: Structural analysis of this compound has been performed using spectroscopic methods, including HRESIMS and NMR .

Related Indolocarbazoles

Other related indolocarbazoles, such as 3-hydroxyholyrine A (1) and 3′-N-acetyl-3-hydroxyholyrine A (2), have also been identified and studied for their biological activities .

Synthesis of Indolocarbazoles

The total syntheses of indolocarbazoles like K252c, (+)-K252a, (+)-RK-286c, (+)-MLR-52, (-)-TAN-1030a, and (+)-staurosporine have been described, focusing on C-C bond formation, Lewis Acid mediated alkyl rearrangements, and general efficiency in constructing complex natural products .

Bioactive Peptides

Bioactive peptides, in general, have specialized activities on target tissues and may have minimal or no toxic effects, even at low concentrations, making them potentially useful in treating chronic diseases .

Curcumin Applications

Curcumin, a yellow polyphenolic pigment, has applications in food, biotechnology, and medicine, including potential antioxidant, anti-inflammatory, neuroprotective, anticancer, hepatoprotective, and cardioprotective effects .

Tables

Information regarding IC50 values of compounds 1 and 3 against different cell lines :

CompoundA549K562MCF-7
10.51 ± 0.055.0 ± 0.27.2 ± 0.6
31.2 ± 0.05>101.6 ± 0.09

Comparison with Similar Compounds

Key Differences :

  • Sugar Modification: K252d’s bioactivity is attributed to its rhamnose group, absent in K252c . The epimerized derivative (30-epi-K252d) shows enhanced potency due to stereochemical adjustments in the sugar .
  • Biosynthetic Flexibility : K252c accumulates in ΔstaI mutants, while this compound production requires functional spcG, highlighting the enzyme’s role in glycosylation .
Functional Comparisons
  • PKC Inhibition : this compound is moderately potent (IC₅₀ = 0.97 µM), outperforming K252c (>20 µM) but less active than 30-epi-K252d (IC₅₀ = 0.25 µM) .
  • Their accumulation depends on genetic mutations (e.g., ΔstaI) and substrate availability (e.g., tryptophan stereoisomers) .
Comparative Analysis of Streptomyces-Derived Indolocarbazoles
Compound Source Strain Key Feature Bioactivity
This compound Streptomyces sp. TP-A0274 Glycosylated indolocarbazole PKC inhibitor (0.97 µM)
Streptocarbazole C Streptomyces sp. A65 Non-glycosylated analog Inactive (IC₅₀ >20 µM)
K252a Nonomuraea sp. 7-Oxazole modification Broad-spectrum kinase inhibitor

Structural-Activity Insights :

  • Glycosylation is critical for PKC inhibition, as seen in this compound’s superiority over non-glycosylated analogs like K252c and streptocarbazole C .
  • Stereochemical variations (e.g., 30-epi-K252d) enhance potency, suggesting opportunities for semi-synthetic optimization .

Biological Activity

K252d is a member of the indolocarbazole family, which has garnered attention for its diverse biological activities, particularly in cancer research and the inhibition of protein kinases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to staurosporine, a well-known protein kinase inhibitor. It has been isolated from various microbial sources, including Nocardiopsis and Streptomyces species. The compound exhibits significant biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

This compound primarily exerts its effects through the following mechanisms:

  • Protein Kinase Inhibition : this compound is known to inhibit several protein kinases, including Protein Kinase C (PKC). This inhibition disrupts signaling pathways that are crucial for cell survival and proliferation .
  • Topoisomerase Inhibition : The compound has also been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA damage and triggers apoptotic pathways in cancer cells .
  • Induction of Apoptosis : this compound promotes apoptosis through the downregulation of anti-apoptotic proteins and activation of pro-apoptotic factors. This effect has been documented in various studies focusing on gastric cancer and other cell lines .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated across multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:

Cell LineIC50 (μM)Reference
A549 (Lung)1.6 ± 0.09
MCF-7 (Breast)1.2 ± 0.05
Huh7 (Liver)Not specified
HeLa (Cervical)Not specified

These values indicate that this compound possesses potent cytotoxic properties, particularly against lung and breast cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity in Gastric Cancer : A study demonstrated that this compound induces apoptosis in gastric cancer cells by inhibiting topoisomerase IIα activity. The downregulation of anti-apoptotic proteins was a key finding, suggesting a mechanism for its cytotoxic effects .
  • Inhibition of Protein Kinases : Research indicated that this compound effectively inhibits PKC, leading to decreased cell viability in various tumor types. This highlights its potential as a therapeutic agent targeting kinase pathways involved in cancer progression .
  • Biosynthetic Pathways : Investigations into the biosynthesis of this compound have revealed insights into its structural characteristics and production methods, which may enhance its availability for therapeutic use .

Q & A

Q. What experimental approaches are used to determine K252d’s role in indolocarbazole biosynthesis?

  • Methodological Answer : To elucidate this compound’s biosynthetic role, researchers employ gene knockout studies, enzyme activity assays (e.g., SpcG-mediated glycosylation ), and structural characterization via NMR and mass spectrometry. For example, highlights the use of TDP-L-rhamnose as a sugar donor in the enzymatic conversion of K252c to this compound, confirmed by LC-MS and NMR analysis . Controlled experiments comparing wild-type and mutant Streptomyces sanyensis strains can further validate its functional role.

Q. How should researchers design experiments to study this compound’s enzymatic kinetics?

  • Methodological Answer : Experimental design should include:
  • Variables : Substrate concentration (K252c), enzyme (SpcG) purity, and reaction conditions (pH, temperature).
  • Controls : Negative controls (no enzyme) and positive controls (known reaction rates).
  • Data Collection : Time-course assays with HPLC or spectrophotometry to measure product formation.
    Refer to ’s appendix for structuring such experiments, emphasizing reproducibility and statistical power .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
Technique Application Key Parameters
LC-MS Purity assessment and molecular weight confirmationIonization mode (ESI+), column type (C18)
NMR Structural elucidation (e.g., glycosylation sites)2D NMR (COSY, HSQC)
HPLC Quantification and separation of analogsGradient elution, UV detection (λ = 254 nm)

Advanced Research Questions

Q. How can contradictions in experimental data regarding this compound’s bioactivity be systematically addressed?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Implement:
  • Reproducibility Checks : Replicate studies across independent labs.
  • Meta-Analysis : Pool data from multiple studies to identify trends (see ’s emphasis on iterative data analysis ).
  • Control for Confounders : Standardize cell culture conditions and compound purity (≥95% by HPLC) .

Q. What are the best practices for heterologous expression of the this compound biosynthetic gene cluster?

  • Methodological Answer :
  • Host Selection : Use high-yield hosts like Streptomyces lividans or E. coli with optimized codon usage.
  • Cloning Strategy : Employ BAC libraries or CRISPR-Cas9 for large gene clusters .
  • Expression Optimization : Adjust fermentation parameters (e.g., temperature, inducer concentration) and monitor via RT-qPCR .

Q. How can transcriptomic data be integrated with biochemical assays to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine RNA-seq data (to identify upregulated pathways) with enzyme inhibition assays. For example:
  • Multi-Omics Integration : Use tools like KEGG Mapper to correlate gene expression with metabolic flux .
  • Dose-Response Studies : Link transcriptional changes to this compound concentration gradients .

Q. What statistical models are appropriate for assessing this compound’s biological significance in cellular assays?

  • Methodological Answer :
  • ANOVA : Compare means across multiple treatment groups (e.g., IC50 values).
  • Regression Models : Corrogate dose-response relationships (e.g., Hill equation for EC50).
  • Error Analysis : Report confidence intervals and p-values ( emphasizes error propagation in analytical chemistry ).

Q. How should researchers approach the optimization of this compound yield in microbial fermentation?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables:
Factor Range Optimal Value
Temperature25–30°C28°C
pH6.5–7.57.0
Carbon SourceGlucose, GlycerolGlycerol (2% w/v)
Use response surface methodology (RSM) to identify peak conditions .

Data Management & Reporting

Q. What are the critical considerations when documenting experimental parameters for this compound studies?

  • Methodological Answer : Follow ’s framework for integrating tables into knowledge bases:
  • Structured Metadata : Include strain IDs, growth conditions, and instrument settings.
  • Raw Data Archiving : Use repositories like Zenodo for HPLC chromatograms and NMR spectra .

Q. How can researchers ensure their this compound-related hypotheses meet the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Methodological Answer :
  • Feasibility : Pilot studies to assess technical limitations (e.g., enzyme stability).
  • Novelty : Conduct a systematic literature review to identify gaps ( ).
  • Ethics : Obtain biosafety approvals for genetically modified organisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
K252d
Reactant of Route 2
K252d

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